[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
Description
Molecular Structure and Formula
The molecular structure of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is characterized by a distinctive arrangement combining three key structural elements: a benzylamine moiety, an ether bridge, and a tetrahydropyran ring. The compound exhibits a molecular formula of Carbon12 Hydrogen17 Nitrogen Oxygen2, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 207.273 grams per mole, providing crucial data for quantitative analytical procedures.
The structural backbone consists of a phenyl ring substituted at the para position with a tetrahydropyran-4-yloxy group, while maintaining a methylamine substituent directly attached to the benzene ring. This configuration creates a molecule with both hydrophobic aromatic character and hydrophilic amine functionality. The tetrahydropyran ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The ether linkage between the tetrahydropyran ring and the phenyl group occurs at the 4-position of the tetrahydropyran, creating a axial or equatorial substitution pattern depending on the chair conformation adopted.
The presence of the primary amine group attached to the benzyl carbon provides significant chemical reactivity, while the tetrahydropyran ring system contributes to the molecule's overall stability and potential for hydrogen bonding interactions. The compound's three-dimensional structure allows for multiple conformational states, particularly around the ether linkage and the benzyl-amine bond, which influences its chemical and physical properties.
Properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNQGXQLNABWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640240 | |
| Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864266-61-5 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864266-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Tetrahydropyran-4-one and Tetrahydropyran-4-yl Precursors
- Tetrahydropyran-4-one is a key intermediate that can be prepared by catalytic hydrogenation of pyran-4-one using metal catalysts such as Raney nickel or palladium/scandium carbonate under mild conditions (room temperature, ethanol or methanol solvent).
- The process involves selective hydrogenation of the unsaturated pyran-4-one ring to yield the saturated tetrahydropyran-4-one with yields reported up to 75% under optimized conditions.
Formation of the Tetrahydropyran-4-yloxy Group
- The tetrahydropyran-4-yloxy substituent is introduced by etherification reactions where the tetrahydropyran-4-ol or its derivatives react with a phenolic compound.
- Phenol derivatives bearing a suitable leaving group or activated position at the para site are reacted with tetrahydropyran-4-ol under conditions favoring nucleophilic substitution or Williamson ether synthesis to form the tetrahydropyran-4-yloxyphenyl intermediate.
Introduction of the Methylamine Group
- The para-substituted phenyl ring bearing the tetrahydropyran-4-yloxy group is further functionalized to introduce the methylamine moiety.
- This is commonly achieved by converting a para-substituted benzyl halide or benzyl alcohol derivative into the corresponding benzylamine via nucleophilic substitution or reductive amination.
- Reductive amination involves reacting the corresponding aldehyde or ketone intermediate with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Representative Synthetic Route Summary
Research Findings and Notes
- The synthesis is generally performed under mild conditions without asymmetric induction, resulting in stereoisomeric mixtures of the product.
- The compound is corrosive and requires careful handling with appropriate personal protective equipment and engineering controls to avoid exposure hazards.
- Stability studies indicate the compound is stable under normal conditions but incompatible with strong oxidizing agents and acids.
- The compound’s physicochemical properties such as melting point, boiling point, and density are consistent with the presence of the tetrahydropyran ring and amine functionality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Introduction of substituents like halogens or nitro groups on the phenyl ring.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
- The compound serves as a versatile building block in the synthesis of complex organic molecules. It is employed in developing new synthetic methodologies that can lead to the creation of diverse chemical entities.
Synthetic Routes:
- Typically synthesized through the reaction of 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst, followed by reductive amination with methylamine. This method allows for the efficient production of the compound in laboratory settings and can be scaled for industrial applications.
Biological Research
Potential Biological Activity:
- Investigations into the biological activity of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine have revealed its interactions with various biomolecules. Studies suggest that it may exhibit enzyme inhibition properties and receptor binding capabilities, making it a candidate for further biological exploration.
Mechanism of Action:
- The compound's mechanism involves binding to active sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, suggesting a role in therapeutic applications.
Medicinal Chemistry
Therapeutic Applications:
- There is ongoing research into the therapeutic potential of this compound, particularly in drug development. Its effects on biological pathways are being studied to understand its potential in treating diseases.
Case Studies:
- Recent studies have highlighted its role as an HDAC (Histone Deacetylase) inhibitor, which could promote gene expression associated with cell cycle arrest and apoptosis in cancer cells. This suggests its potential application in cancer therapy.
Industrial Applications
Specialty Chemicals Production:
- In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be integrated into new industrial processes and products, enhancing efficiency and effectiveness.
Mechanism of Action
The mechanism of action of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
- [4-(Aminomethyl)cyclohexyl]methylamine
- N-(4-methoxybenzyl)-N-Methylamine
- 2-(4-methylsulfonyl-phenyl)-ethylamine hydrochloride
- (2-Methoxy-1-pyridin-2-ylethyl)methylamine
Comparison:
- [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine features a tetrahydropyran ring, which imparts unique steric and electronic properties compared to other similar compounds.
- The presence of the tetrahydropyran ring can influence the compound’s reactivity and interactions with molecular targets, making it distinct in its applications and effects .
Biological Activity
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a phenyl ring substituted with a tetrahydropyran moiety, which may influence its interactions with biological targets. The structural formula can be represented as:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- HDAC Inhibition : By inhibiting HDACs, the compound may lead to increased acetylation of histones, thereby promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .
- Interaction with Receptors : The tetrahydropyran moiety may facilitate binding to specific receptors or enzymes, enhancing the compound's efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below is a summary table highlighting key findings:
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity.
Q & A
Q. Table 1: Key Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
